molecular formula C13H16ClN3O3 B1379108 5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426290-53-0

5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1379108
CAS RN: 1426290-53-0
M. Wt: 297.74 g/mol
InChI Key: KDSCUGKVSJZHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride, or 5-AO-DMOX, is a novel compound that has recently been studied for its potential applications in medicinal chemistry. 5-AO-DMOX is a derivative of the parent compound 5-azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, which has been studied for its anticancer, anti-inflammatory, and antifungal activities. The hydrochloride salt of 5-AO-DMOX has been synthesized and characterized, and its potential applications are now being explored.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research on N-Mannich bases of 1,3,4-oxadiazole derivatives has shown significant antimicrobial and anti-proliferative activities. Compounds with structures integrating oxadiazole and dimethoxyphenyl groups, similar to the one , displayed broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as against the yeast-like fungus Candida albicans. Furthermore, some of these compounds exhibited potent anti-proliferative activity against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, highlighting their potential for cancer research applications (L. H. Al-Wahaibi et al., 2021).

Synthesis and Characterization for Antimicrobial Screening

Another research avenue involves the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and azetidinone derivatives for antimicrobial screening. These studies focus on the antibacterial and antifungal activities of synthesized compounds, demonstrating the versatility of oxadiazole derivatives in targeting a range of microbial pathogens (N. Desai & A. Dodiya, 2014).

Anti-inflammatory and Anticancer Agents

Research into Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives has showcased their efficacy as antimicrobial, antioxidant, antituberculosis, and anticancer agents. These studies reveal the compound's capabilities in offering significant biological activities, pointing towards their broad applicability in medicinal chemistry and drug development processes (Vaijinath A. Verma et al., 2019).

Rapid Synthesis for Pharmacological Evaluation

The rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their subsequent pharmacological evaluation against bacterial and fungal strains, illustrates the potential of these compounds in developing new antimicrobial agents. This line of research underscores the importance of structural motifs found in the queried compound for antimicrobial applications (K. Mistry & K. R. Desai, 2006).

properties

IUPAC Name

5-(azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3.ClH/c1-17-10-4-3-8(5-11(10)18-2)12-15-13(19-16-12)9-6-14-7-9;/h3-5,9,14H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSCUGKVSJZHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CNC3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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